molecular formula C10H12O3 B8544830 [3-(1,3-dioxolan-2-yl)phenyl]methanol

[3-(1,3-dioxolan-2-yl)phenyl]methanol

Cat. No.: B8544830
M. Wt: 180.20 g/mol
InChI Key: YYTSEFIKDBVCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1,3-dioxolan-2-yl)phenyl]methanol is an organic compound that features a benzyl alcohol moiety attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

[3-(1,3-dioxolan-2-yl)phenyl]methanol can be synthesized through the reaction of benzyl alcohol with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzyl derivatives .

Scientific Research Applications

[3-(1,3-dioxolan-2-yl)phenyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of stable intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]methanol

InChI

InChI=1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2

InChI Key

YYTSEFIKDBVCGF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 3-(1,3-dioxolan-2-yl)benzoate (11.0 g., 53 mmol) in tetrahydrofuran (50 ml) was added dropwise to a stirred suspension of lithium aluminium hydride (3.2 g) in tetrahydrofuran (100 ml). The temperature rose to ca. 45° C. The mixture was stirred for a further 1 hour cooling to room temperature, then was cooled in ice whilst water (3.2 ml) 2M sodium hydroxide (6.4 ml) and more water (6.4 ml) were added dropwise. The mixture was filtered through a pad of Celite filter acid and the filtrate was evaporated to a colourless oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two

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